Loureirin D

Beschreibung

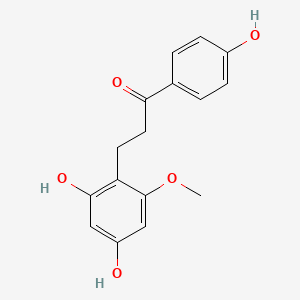

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2,4-dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5/c1-21-16-9-12(18)8-15(20)13(16)6-7-14(19)10-2-4-11(17)5-3-10/h2-5,8-9,17-18,20H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMBVNGTZRFEPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1CCC(=O)C2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401168110 | |

| Record name | 3-(2,4-Dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401168110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119425-91-1 | |

| Record name | 3-(2,4-Dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119425-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,4-Dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401168110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Loureirin D: A Comprehensive Technical Guide on its Physical and Chemical Properties

Loureirin D is a dihydrochalcone, a type of natural phenolic compound, that has been identified in Dracaena cochinchinensis, the plant source of the traditional medicinal resin known as "Dragon's Blood". This guide provides a detailed overview of the known physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. While specific experimental data for some properties of this compound are not extensively reported in publicly available literature, this guide compiles the existing information and outlines the standard methodologies used for the determination of these properties.

Physical and Chemical Properties of this compound

The known physical and chemical characteristics of this compound are summarized in the table below. It is important to note that some of these properties, such as the melting point, have not been explicitly reported and are listed as "Not available".

| Property | Value | Citations |

| Molecular Formula | C₁₆H₁₆O₅ | [1] |

| Molecular Weight | 288.29 g/mol | [1] |

| CAS Number | 119425-91-1 | [1][2] |

| IUPAC Name | 3-(2,4-dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one | [1] |

| Appearance | Solid, powder | [3] |

| Melting Point | Not available | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |

| Purity | ≥98% (Commercially available) | |

| Type of Compound | Dihydrochalcone | [2] |

| Natural Source | Dracaena cochinchinensis (Lour.) S.C. Chen | [4][5] |

| Storage Conditions | Powder: -20°C; In solvent: -80°C | [3] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively published. However, the following sections describe standard methodologies that are typically employed for the determination of the key physical and chemical properties of natural products like this compound.

Isolation and Purification

This compound is isolated from the resin of Dracaena cochinchinensis. A general workflow for its isolation and purification is as follows:

Spectroscopic Analysis

Structural elucidation of this compound relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are crucial for determining the carbon-hydrogen framework of the molecule.[6] Samples are typically dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) with tetramethylsilane (TMS) as an internal standard.[7] 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish connectivity between protons and carbons.[8]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound. Fragmentation patterns observed in MS/MS spectra provide further structural information.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule.[9] The sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[10] Characteristic absorption bands would be expected for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis absorption spectrum, typically measured in a solvent like methanol or ethanol, provides information about the electronic transitions within the molecule and is characteristic of the chromophore system.[11] The wavelengths of maximum absorption (λmax) are recorded.[12]

Determination of Physical Properties

-

Melting Point : The melting point of a purified solid sample would be determined using a melting point apparatus. A sharp melting range is indicative of high purity.

-

Solubility : Solubility is determined by adding a known amount of the compound to a specific volume of a solvent and observing for dissolution, often with the aid of sonication or vortexing.

Potential Biological Activities and Signaling Pathways

While direct and extensive research on the specific biological activities of this compound is limited, the activities of structurally related compounds, Loureirin A, B, and C, have been investigated. These studies provide insights into the potential pharmacological effects of this compound.

Based on the activities of its analogues, this compound may possess anti-inflammatory and antioxidant properties. A hypothesized mechanism of action involves the modulation of key signaling pathways:

This diagram illustrates that this compound may exert its effects by inhibiting pro-inflammatory pathways such as NF-κB and MAPK, while activating the Nrf2 antioxidant response pathway. This dual action would lead to a reduction in inflammation and oxidative stress.

References

- 1. This compound | C16H16O5 | CID 13939318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|119425-91-1|COA [dcchemicals.com]

- 3. This compound|119425-91-1|MSDS [dcchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Dracaena cochinchinensis stemwood extracts inhibit amyloid-β fibril formation and promote neuronal cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H- and 13C-nmr assignments of phyllanthin and hypophyllanthin: lignans that enhance cytotoxic responses with cultured multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | The usefulness of infrared spectroscopy and X-ray powder diffraction in the analysis of falsified, illegal, and medicinal products [frontiersin.org]

- 10. The usefulness of infrared spectroscopy and X-ray powder diffraction in the analysis of falsified, illegal, and medicinal products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Source and Natural Abundance of Loureirin D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Loureirin D, a flavonoid of significant interest in pharmaceutical research. The document details its natural sources, available data on its abundance, and methodologies for its study.

Introduction to this compound

This compound is a dihydrochalcone, a type of flavonoid recognized for its potential therapeutic properties. It is a constituent of a traditional medicine known as "Dragon's Blood," a deep red resinous exudate.[1] This resin has a long history of use in various cultures for its purported medicinal benefits, including anti-inflammatory and anticoagulant effects.[2] Modern scientific inquiry has focused on isolating and characterizing the bioactive compounds within Dragon's Blood, such as this compound, to understand their mechanisms of action and potential for drug development.

Natural Sources of this compound

The primary natural source of this compound is the resinous substance known as "Dragon's Blood." It is crucial for researchers to note that this resin is sourced from multiple plant genera, and the phytochemical composition can vary significantly. The two main sources are:

-

Dracaena species: Several species in this genus, particularly Dracaena cochinchinensis, produce a resin referred to as Dragon's Blood.[3][4] This resin is known to contain a complex mixture of flavonoids, including dihydrochalcones like this compound.[4]

-

Daemonorops draco: This palm tree is another primary source of Dragon's Blood resin.[2][5][6] The resin from this species also contains a rich profile of flavonoids, contributing to its medicinal properties.

While both genera are sources of Dragon's Blood, the specific concentrations of individual compounds, including this compound, can differ based on the plant species, geographical location, and harvesting time.

Natural Abundance of this compound and Related Flavonoids

Quantitative data specifically detailing the natural abundance of this compound in Dragon's Blood resin is limited in the currently available scientific literature. However, studies on the flavonoid composition of the resin provide context on the presence of related compounds. Dihydrochalcones and other flavonoids can constitute a significant portion of the resin's dry weight.

The table below summarizes the major flavonoids identified in Dragon's Blood from Dracaena and Daemonorops species. While this compound is a known constituent, its concentration is not as frequently reported as that of Loureirin A and B.

| Compound | Compound Class | Identified Source(s) | Reported Concentration/Abundance Notes |

| This compound | Dihydrochalcone | Dracaena cochinchinensis[4] | Identified as a constituent, but specific quantitative data is not widely available. |

| Loureirin A | Dihydrochalcone | Dracaena cochinchinensis, Daemonorops draco[5][7] | Frequently quantified; concentrations vary significantly between different plant tissues and sources.[7] |

| Loureirin B | Dihydrochalcone | Dracaena cochinchinensis, Daemonorops draco[5][7] | Often quantified alongside Loureirin A; its concentration can be significantly higher in damaged plant tissue.[7] |

| Loureirin C | Dihydrochalcone | Dracaena cochinchinensis | A known flavonoid from this source. |

| Resveratrol | Stilbenoid | Dracaena cochinchinensis | Often present in the resin. |

| Pterostilbene | Stilbenoid | Dracaena cochinchinensis | Another common stilbenoid found in the resin. |

| Dracorhodin | Flavonoid | Daemonorops draco[6] | A key indicator compound for Dragon's Blood from this species.[5][6] |

Experimental Protocols: Isolation and Quantification

While specific protocols for this compound are not extensively detailed in the literature, methodologies for the analysis of related flavonoids in Dragon's Blood are well-established. The following protocols for Loureirin A and B can be adapted for the study of this compound.

4.1. Sample Preparation: Ultrasonic Extraction

This method is commonly used for extracting flavonoids from the resinous matrix.

-

Objective: To extract flavonoids from Dragon's Blood resin for HPLC analysis.

-

Procedure:

-

Weigh a precise amount of powdered Dragon's Blood resin.

-

Add a defined volume of methanol to the powder.

-

Perform ultrasonic extraction for a specified duration (e.g., 30 minutes).

-

Centrifuge the resulting mixture to pellet solid particles.

-

Filter the supernatant through a 0.45 µm filter prior to HPLC injection.

-

4.2. Quantification: High-Performance Liquid Chromatography (HPLC)

The following HPLC method has been successfully used for the quantification of Loureirin A and B and provides a strong basis for developing a method for this compound.

| Parameter | Condition 1 | Condition 2 |

| Chromatographic Column | Kromasil C18 (5 µm, 4.6 x 200 mm)[8] | Kromasil 100-5C18 (5 µm, 4.6 x 250 mm) |

| Mobile Phase | Acetonitrile – 0.1% Acetic Acid (37:63)[8] | Acetonitrile - 1% Glacial Acetic Acid |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temperature | 40°C | Ambient |

| Detection Wavelength | 280 nm[8] | 278 nm |

| Reference | [8] | [9] |

4.3. Preparation of Standard Solutions

Accurate quantification requires the preparation of a standard curve using a purified reference standard of this compound.

-

Procedure:

-

Accurately weigh a small amount of pure this compound standard.

-

Dissolve it in methanol to create a stock solution of known concentration.

-

Perform serial dilutions of the stock solution with methanol to create a series of working standards with decreasing concentrations.

-

Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Workflow and Signaling Pathways

Detailed signaling pathways for this compound are not yet fully elucidated in the scientific literature. However, its general anti-inflammatory and anticoagulant properties suggest interactions with pathways involved in these processes.[2]

Below is a generalized experimental workflow for the isolation and quantification of flavonoids like this compound from Dragon's Blood resin.

Conclusion

This compound is a promising flavonoid compound found in the traditional medicine Dragon's Blood, sourced from Dracaena and Daemonorops species. While its presence is confirmed, there is a clear need for further research to quantify its natural abundance across different sources. The experimental protocols outlined in this guide for related compounds provide a solid foundation for researchers to develop and validate methods for the precise quantification of this compound. Future studies elucidating its specific signaling pathways will be critical for advancing its potential development as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 119425-91-1 | UEA42591 | Biosynth [biosynth.com]

- 3. A new dihydrochalcone from dragon's blood, red resin of Dracaena cochinchinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dihydrochalcones and homoisoflavanes from the red resin of Dracaena cochinchinensis (Chinese dragon's blood) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid identification of dragon blood samples from Daemonorops draco, Dracaena cinnabari and Dracaena cochinchinensis by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hypoglycemic effects of dracorhodin and dragon blood crude extract from Daemonorops draco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Screening of Loureirin D: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loureirin D, a dihydrochalcone found in the resin of Dracaena species, commonly known as "Dragon's Blood," belongs to a class of flavonoids with recognized pharmacological potential. While direct and extensive preliminary cytotoxicity data for this compound remains limited in publicly available scientific literature, this technical guide synthesizes the current understanding of the cytotoxic properties of its close analogues, Loureirin A and B, and other structurally related dihydrochalcones. This document provides an overview of the methodologies employed in assessing the cytotoxic effects of these compounds and summarizes the key findings regarding their impact on cancer cell lines, including observed effects on cell cycle progression and apoptosis. The information presented herein serves as a foundational resource for researchers initiating cytotoxic evaluations of this compound and similar natural products.

Introduction

The exploration of natural compounds for novel anticancer agents is a cornerstone of modern drug discovery. Dihydrochalcones, a subclass of flavonoids, have emerged as promising candidates due to their diverse biological activities. This compound, chemically identified as 3-(2,4-dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one, is a constituent of "Dragon's Blood," a traditional medicine with a long history of use.[1][2] While its analogues, Loureirin A and B, have been the subject of several cytotoxicity studies, specific data on this compound is not extensively documented. This guide will, therefore, draw upon the research conducted on its analogues to provide a comprehensive framework for understanding its potential cytotoxic profile.

Cytotoxicity of Loureirin Analogues

Studies on synthetic analogues of Loureirin have demonstrated selective cytotoxic activity against various cancer cell lines. The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) values for some of these analogues.

| Compound/Analogue | Cell Line | Assay | IC50 (µM) | Reference |

| Chalcone Analogue 3d | HCT116 (Colorectal) | Not Specified | 8.4 | [3] |

| Dihydrochalcone Analogue 4c | HCT116 (Colorectal) | Not Specified | 17.9 | [3] |

Table 1: IC50 Values of Loureirin Analogues in a Colorectal Cancer Cell Line. [3]

Experimental Protocols

The following sections detail the standard experimental methodologies used to assess the cytotoxicity of Loureirin analogues. These protocols can be adapted for the preliminary screening of this compound.

Cell Culture and Maintenance

-

Cell Lines: Human colorectal carcinoma (HCT116), breast adenocarcinoma (MCF-7), and non-small cell lung cancer (A549 and H1299) cell lines are commonly used. Normal cell lines, such as human dermal fibroblasts, are often included to assess selectivity.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assays

The cytotoxic effects of the compounds are generally evaluated using one or more of the following assays:

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay is based on the ability of SRB to bind to protein components of cells.

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Cell Fixation: After treatment, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes.

-

Destaining and Solubilization: Wash with 1% acetic acid to remove unbound dye and then dissolve the protein-bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Measure the absorbance at 510 nm.

Cell Cycle Analysis

Flow cytometry is used to determine the effect of the compound on cell cycle distribution.

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assays

Apoptosis induction can be assessed by various methods, including Annexin V-FITC/PI staining.

-

Cell Treatment: Treat cells as described for cell cycle analysis.

-

Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Mechanistic Insights from Loureirin Analogues

Research on Loureirin analogues suggests that their cytotoxic effects are mediated through the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest

A synthetic dihydrochalcone analogue of Loureirin, compound 4c, has been shown to induce G2/M arrest in HCT116 colorectal cancer cells.[3] This is often associated with the regulation of cell cycle-associated proteins.

Caption: G2/M Cell Cycle Arrest Induced by a Loureirin Analogue.

Apoptosis Induction

The apoptotic pathway is a key target for many anticancer agents. Studies on Loureirin analogues suggest an upregulation of the Fas cell surface death receptor, implicating the extrinsic apoptosis pathway.[3]

Caption: Proposed Apoptotic Pathway of a Loureirin Analogue.

Experimental Workflow for Preliminary Cytotoxicity Screening

The following diagram outlines a logical workflow for the initial cytotoxic evaluation of this compound.

References

- 1. This compound | C16H16O5 | CID 13939318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 119425-91-1 | UEA42591 | Biosynth [biosynth.com]

- 3. Discovery of Loureirin analogues with colorectal cancer suppressive activity via regulating cell cycle and Fas death receptor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Loureirin D in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Loureirin D, a dihydrochalcone found in Dragon's Blood resin. Understanding the solubility of this compound is critical for its extraction, purification, and formulation in preclinical and pharmaceutical research. This document outlines its solubility in various common laboratory solvents, presents detailed experimental protocols for solubility determination, and includes a workflow diagram for a standard solubility assessment method.

This compound: Compound Overview

This compound is a bioactive molecule known for its potential therapeutic properties. Accurate solubility data is fundamental for designing in vitro and in vivo experiments, ensuring reliable and reproducible results.

| Property | Value |

| Chemical Name | 3-(2,4-dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one |

| Molecular Formula | C₁₆H₁₆O₅ |

| Molecular Weight | 288.29 g/mol |

| CAS Number | 119425-91-1 |

Quantitative Solubility Data

The solubility of this compound has been reported in several common laboratory solvents. The following table summarizes the available quantitative and qualitative data.

| Solvent | Type | Reported Solubility | Notes |

| DMSO | Organic | ≥ 50 mg/mL (173.43 mM)[1] | Due to the hygroscopic nature of DMSO, using a freshly opened bottle is recommended for maximum solubility[1]. |

| Chloroform | Organic | Soluble[2] | Quantitative data is not specified in the available literature. |

| Dichloromethane | Organic | Soluble[2] | Quantitative data is not specified in the available literature. |

| Ethyl Acetate | Organic | Soluble[2] | Quantitative data is not specified in the available literature. |

| Acetone | Organic | Soluble[2] | Quantitative data is not specified in the available literature. |

| Methanol | Organic | Suitable for stock solutions[3] | Used for preparing stock solutions for HPLC analysis, indicating good solubility at analytical concentrations[3]. |

| Water | Aqueous | No data available; expected to be low.[4] | As a flavonoid-like structure, low aqueous solubility is anticipated. |

| Co-solvent System | Mixed | ≥ 2.5 mg/mL (8.67 mM)[1] | Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. This system is designed for in vivo animal studies[1]. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium (thermodynamic) solubility of a compound. It measures the concentration of a saturated solution when the dissolved solute is in equilibrium with the undissolved solid.

Objective: To determine the maximum soluble concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid powder)

-

Selected laboratory solvent (e.g., DMSO, Ethanol, Phosphate-Buffered Saline)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Supersaturated Mixture:

-

Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that a saturated solution is formed and solid material remains.

-

Add a precise volume of the chosen solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

-

Agitate the mixture for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.[5]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at high speed.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.[5] This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a validated HPLC method.

-

Create a calibration curve by plotting the analytical response (e.g., peak area) of the standards against their concentrations.

-

Determine the concentration of this compound in the saturated sample by interpolating its analytical response on the calibration curve.[5][6]

-

-

Data Reporting:

-

Express the solubility in units such as mg/mL or molarity (mol/L) at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. who.int [who.int]

- 5. benchchem.com [benchchem.com]

- 6. Development of a method for the quantitative determination of the solubility limits of poorly soluble in water substances on the example of quercetin | ScienceRise: Pharmaceutical Science [journals.uran.ua]

An In-depth Technical Guide to Basic Stability Studies of Loureirin D Under Laboratory Conditions

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Loureirin D, a dihydrochalcone derived from Dracaena cochinchinensis (Dragon's Blood resin), has garnered interest for its potential therapeutic properties, including anti-inflammatory and anticoagulant effects.[1] As with any compound intended for pharmaceutical development, a thorough understanding of its stability profile is paramount. This technical guide outlines a comprehensive framework for conducting basic stability studies of this compound under typical laboratory conditions. In the absence of publicly available stability data for this compound, this document provides detailed experimental protocols for forced degradation studies and the development of a stability-indicating analytical method, based on established scientific principles and regulatory guidelines for natural products.[2] The methodologies described herein are intended to serve as a robust starting point for researchers to elucidate the degradation pathways and establish appropriate storage and handling conditions for this compound.

Introduction

This compound is a flavonoid, specifically a dihydrochalcone, a class of compounds known for a range of biological activities.[3] Related compounds, such as Loureirin A and C, have demonstrated anti-inflammatory and antioxidant activities, respectively.[4][5] The anti-inflammatory effects of Loureirin A have been linked to the downregulation of the Akt/NF-κB signaling pathway, while the antioxidant properties of Loureirin C are associated with the activation of the Nrf2 pathway.[5][6] Given these promising bioactivities, assessing the chemical stability of this compound is a critical step in its journey from a natural product of interest to a potential therapeutic agent.

Stability testing provides crucial information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[7] Forced degradation studies are an integral part of this process, helping to identify potential degradation products and develop stability-indicating analytical methods capable of separating the intact drug from its degradants.[2] This guide details the necessary steps to perform these fundamental studies for this compound.

Proposed Stability Study Workflow

A systematic approach is essential for a successful stability study. The following workflow outlines the key phases, from initial method development to the analysis of stability samples.

Caption: Proposed Workflow for this compound Stability Studies.

Experimental Protocols

Development of a Stability-Indicating RP-HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[8] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended for this compound, as is common for flavonoids and chalcones.[9][10][11]

3.1.1. Chromatographic Conditions (Starting Point)

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient elution is recommended to ensure separation of both polar and non-polar degradants.

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: Acetonitrile

-

-

Gradient Program: Start with a higher proportion of Solvent A and gradually increase Solvent B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Based on the UV-Vis spectrum of this compound. A photodiode array (PDA) detector is recommended to monitor at multiple wavelengths.

-

Column Temperature: 25-30 °C

-

Injection Volume: 10-20 µL

3.1.2. Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Forced Degradation Studies

Forced degradation, or stress testing, is conducted to generate degradation products and demonstrate the specificity of the analytical method.[2] A target degradation of 5-20% is generally considered optimal.

3.2.1. Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

3.2.2. Acid Hydrolysis

-

To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration (e.g., 100 µg/mL).

-

Analyze by HPLC.

3.2.3. Base Hydrolysis

-

To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate the mixture at room temperature, monitoring at shorter intervals (e.g., 30 min, 1, 2, 4 hours), as chalcones can be highly labile in basic conditions.[12]

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

-

Analyze by HPLC.

3.2.4. Oxidative Degradation

-

To 1 mL of this compound stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature and protect from light. Monitor at various time points (e.g., 2, 6, 12, 24 hours).

-

Dilute with the mobile phase to the target concentration.

-

Analyze by HPLC.

3.2.5. Thermal Degradation

-

Store a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).

-

Also, expose the this compound stock solution to the same conditions.

-

At each time point, prepare a sample for analysis by dissolving the solid or diluting the solution with the mobile phase.

-

Analyze by HPLC.

3.2.6. Photostability Testing

-

Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same temperature conditions.

-

Prepare samples for analysis and analyze by HPLC.

Data Presentation

The quantitative data from the forced degradation and formal stability studies should be summarized in clear, structured tables. The following are templates for data presentation.

Table 1: Summary of Forced Degradation Studies (Hypothetical Data)

| Stress Condition | Duration | % this compound Remaining | No. of Degradation Products | Peak Area of Major Degradant (%) |

| 0.1 M HCl | 24 hrs | 92.5 | 1 | 4.8 |

| 0.1 M NaOH | 4 hrs | 81.2 | 2 | 12.3 (DP1), 3.1 (DP2) |

| 3% H₂O₂ | 24 hrs | 88.9 | 1 | 8.5 |

| Thermal (80°C, solid) | 72 hrs | 98.1 | 0 | - |

| Photolytic | 1.2 M lux hrs | 94.3 | 1 | 3.9 |

Table 2: Long-Term Stability Data Template (25°C ± 2°C / 60% RH ± 5% RH)

| Time Point (Months) | Assay (% of Initial) | Appearance | Total Degradation Products (%) |

| 0 | 100.0 | White to off-white powder | < 0.1 |

| 3 | - | Conforms | - |

| 6 | - | Conforms | - |

| 9 | - | Conforms | - |

| 12 | - | Conforms | - |

Associated Signaling Pathways

This compound's biological activities are likely mediated through modulation of key cellular signaling pathways, similar to other flavonoids.[5][6] The anti-inflammatory and antioxidant effects are particularly relevant.

Anti-inflammatory Signaling (Akt/NF-κB Pathway)

Inflammatory stimuli can activate the Akt pathway, which in turn leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Loureirin A has been shown to inhibit this pathway.[5] It is plausible that this compound acts similarly.

Caption: Potential Anti-inflammatory Action of this compound.

Antioxidant Signaling (Nrf2/ARE Pathway)

Under conditions of oxidative stress, the transcription factor Nrf2 dissociates from its inhibitor Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE), promoting the transcription of antioxidant enzymes. Many flavonoids are known to activate this protective pathway.[13]

Caption: Potential Antioxidant Action of this compound.

Conclusion

This technical guide provides a foundational framework for initiating the basic stability studies of this compound. By systematically applying the detailed protocols for forced degradation and developing a robust stability-indicating HPLC method, researchers can effectively characterize the stability profile of this promising natural compound. The resulting data will be indispensable for defining appropriate storage conditions, predicting shelf-life, and guiding future formulation development efforts, thereby paving the way for its potential clinical application.

References

- 1. This compound | 119425-91-1 | UEA42591 | Biosynth [biosynth.com]

- 2. scispace.com [scispace.com]

- 3. This compound | C16H16O5 | CID 13939318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Theoretical and Experimental Investigation of the Antioxidation Mechanism of Loureirin C by Radical Scavenging for Treatment of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Downregulating Akt/NF-κB signaling and its antioxidant activity with Loureirin A for alleviating the progression of osteoarthritis: In vitro and vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and Validation of Stability-Indicating RP-HPLC Method...: Ingenta Connect [ingentaconnect.com]

- 12. phcogj.com [phcogj.com]

- 13. mdpi.com [mdpi.com]

CAS number and molecular formula for Loureirin D

Introduction

Loureirin D is a dihydrochalcone, a type of natural phenol, isolated from Dracaena cochinchinensis, a plant species commonly known as dragon's blood tree.[1][2] This compound has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its chemical properties, and to lay the groundwork for understanding its biological activities and potential applications.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. The CAS number for this compound is 119425-91-1.[1][3][4][5][6] Its molecular formula is C16H16O5, and it has a molecular weight of approximately 288.30 g/mol .[1][3][4][5]

| Property | Value | Source |

| CAS Number | 119425-91-1 | [1][3][4][5][6] |

| Molecular Formula | C16H16O5 | [1][3][4][5] |

| Molecular Weight | 288.30 g/mol | [1] |

| Appearance | Solid powder | [3][6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| Storage | 2 years at -20°C (Powder), 2 weeks at 4°C in DMSO, 6 months at -80°C in DMSO | [1] |

Further Research and Development

The exploration of this compound's biological activities is an active area of research. Future investigations will likely focus on elucidating its mechanisms of action, identifying potential molecular targets, and evaluating its efficacy and safety in preclinical and clinical studies. The information provided in this guide serves as a foundational resource for professionals engaged in these endeavors.

To facilitate further investigation, a logical workflow for the initial stages of research is proposed below.

Initial research workflow for evaluating the bioactivity of this compound.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. This compound|CAS 119425-91-1|DC Chemicals [dcchemicals.com]

- 3. This compound | CAS:119425-91-1 | Manufacturer ChemFaces [chemfaces.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 119425-91-1 | UEA42591 | Biosynth [biosynth.com]

- 6. This compound|119425-91-1|MSDS [dcchemicals.com]

Methodological & Application

Application Notes and Protocols: High-Yield Extraction and Purification of Loureirin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loureirin D is a dihydrochalcone, a type of natural phenolic compound, found in Dragon's Blood resin, a traditional medicine derived from plants of the Dracaena genus, particularly Dracaena cochinchinensis. Like other related compounds such as Loureirin A and B, this compound is investigated for its potential pharmacological activities, including anti-inflammatory and anticoagulant effects. These properties make it a compound of interest for drug discovery and development. This document provides detailed protocols for the high-yield extraction and purification of this compound, intended for research and development purposes.

High-Yield Extraction Protocol: Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-assisted extraction is an efficient method for obtaining dihydrochalcones like this compound from plant resins. The high-frequency sound waves create cavitation bubbles in the solvent, leading to better cell wall disruption and enhanced mass transfer, which significantly improves extraction yield and reduces extraction time compared to conventional methods.

2.1. Materials and Equipment

-

Dragon's Blood Resin (powdered)

-

Methanol (HPLC grade) or Ethanol (95%)

-

Ultrasonic bath or probe sonicator

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

-

Beakers and flasks

-

Analytical balance

2.2. Experimental Protocol

-

Sample Preparation: Grind the Dragon's Blood resin into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

-

Solvent Addition: Weigh a precise amount of the powdered resin and place it in an extraction vessel. Add the extraction solvent (methanol or 95% ethanol) at a specific solvent-to-solid ratio. A common starting point is a ratio of 10:1 to 30:1 (mL/g).

-

Ultrasonic Extraction: Place the extraction vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture. Perform the extraction according to the optimized parameters. Based on studies of similar flavonoids, the following parameters are recommended as a starting point for optimization.[1][2]

-

Filtration: After extraction, separate the extract from the solid residue by vacuum filtration through filter paper. Wash the residue with a small volume of the extraction solvent to recover any remaining this compound.

-

Solvent Evaporation: Concentrate the collected filtrate using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain the crude extract.

-

Drying and Weighing: Dry the crude extract under vacuum to a constant weight. Calculate the extraction yield as follows: Yield (%) = (Weight of crude extract / Weight of initial resin powder) x 100

Purification Protocol

A two-step purification process involving macroporous resin chromatography followed by preparative high-performance liquid chromatography (prep-HPLC) is recommended for obtaining high-purity this compound.

3.1. Step 1: Macroporous Resin Chromatography (MRC)

MRC is an effective technique for the initial purification and enrichment of flavonoids from crude extracts. The separation is based on the principle of adsorption, where the target molecules are reversibly adsorbed onto the resin and then eluted with a suitable solvent.

3.1.1. Materials and Equipment

-

Crude this compound extract

-

Macroporous adsorption resin (e.g., HPD-100, AB-8, or XAD-7)

-

Glass chromatography column

-

Ethanol (various concentrations: 30%, 50%, 70%, 95%)

-

Deionized water

-

Peristaltic pump

-

Fraction collector

3.1.2. Experimental Protocol

-

Resin Pre-treatment: Swell and clean the macroporous resin by soaking it in 95% ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected.

-

Column Packing: Pack the pre-treated resin into a glass column to form a uniform bed.

-

Sample Loading: Dissolve the crude extract in a small amount of the initial mobile phase (e.g., deionized water or low-concentration ethanol) and load it onto the column at a controlled flow rate.

-

Washing: Wash the column with deionized water to remove impurities such as sugars and other highly polar compounds.

-

Elution: Elute the adsorbed compounds with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol). Collect fractions of the eluate using a fraction collector.

-

Fraction Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

-

Pooling and Concentration: Pool the fractions rich in this compound and concentrate them using a rotary evaporator to obtain an enriched extract.

3.2. Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a high-resolution technique used for the final purification of the target compound to a high degree of purity.

3.2.1. Materials and Equipment

-

Enriched this compound extract from MRC

-

Preparative HPLC system with a UV detector

-

Preparative C18 column (e.g., 250 x 20 mm, 5 µm)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade) with 0.1% formic acid or acetic acid

-

Syringe filters (0.45 µm)

3.2.2. Experimental Protocol

-

Sample Preparation: Dissolve the enriched extract in the mobile phase and filter it through a 0.45 µm syringe filter before injection.

-

Method Development: Develop and optimize the separation method on an analytical HPLC system first to determine the ideal mobile phase composition and gradient. A common mobile phase for related compounds is a gradient of acetonitrile and water (with 0.1% acid).[1]

-

Preparative Separation: Scale up the optimized analytical method to the preparative HPLC system. Inject the sample onto the preparative column and run the separation.

-

Fraction Collection: Collect the peaks corresponding to this compound based on the retention time determined during analytical HPLC, using a fraction collector.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

-

Solvent Removal and Lyophilization: Pool the pure fractions and remove the organic solvent using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain pure, solid this compound.

Quantitative Data Summary

The following tables provide recommended starting parameters for the extraction and purification of this compound. These parameters are based on studies of similar dihydrochalcones and flavonoids and should be optimized for specific experimental conditions.

Table 1: Recommended Parameters for Ultrasonic-Assisted Extraction

| Parameter | Recommended Range |

| Solvent | Methanol or 95% Ethanol |

| Solvent-to-Solid Ratio | 10:1 - 30:1 (mL/g) |

| Ultrasonic Power | 100 - 300 W |

| Extraction Temperature | 40 - 60 °C |

| Extraction Time | 20 - 60 min |

Table 2: Characteristics of Recommended Macroporous Resins

| Resin Type | Polarity | Surface Area (m²/g) | Average Pore Diameter (Å) |

| HPD-100 | Non-polar | 500 - 550 | 85 - 95 |

| AB-8 | Weakly polar | 480 - 520 | 130 - 140 |

| XAD-7 | Moderately polar | 450 | 90 |

Table 3: Recommended Starting Conditions for Preparative HPLC

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 x 20 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized based on analytical separation |

| Flow Rate | 10 - 20 mL/min |

| Detection Wavelength | ~280 nm |

| Column Temperature | 25 - 35 °C |

Biological Activity and Signaling Pathways

This compound, like other flavonoids from Dragon's Blood, is reported to possess anti-inflammatory and anticoagulant properties. The underlying mechanisms are believed to involve the modulation of key signaling pathways.

5.1. Anti-Inflammatory Activity

The anti-inflammatory effects of related compounds like Loureirin A have been shown to be mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and Akt (Protein Kinase B) signaling pathways.[3] These pathways are central regulators of the inflammatory response. Inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6.

5.2. Anticoagulant Activity

The traditional use of Dragon's Blood for promoting blood circulation suggests effects on the coagulation system. Flavonoids can interfere with the coagulation cascade at various points, such as by inhibiting the activity of thrombin or other clotting factors, or by affecting platelet aggregation.[4] The PI3K/Akt signaling pathway is also implicated in platelet activation, and its inhibition by compounds like Loureirin A can lead to reduced platelet aggregation.[4]

Visualizations

6.1. Experimental Workflow

Caption: Experimental workflow for the extraction and purification of this compound.

6.2. NF-κB Signaling Pathway Inhibition

References

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. Downregulating Akt/NF-κB signaling and its antioxidant activity with Loureirin A for alleviating the progression of osteoarthritis: In vitro and vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiplatelet activity of loureirin A by attenuating Akt phosphorylation: In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Loureirin D using a Validated HPLC-UV Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Loureirin D, a bioactive flavonoid compound found in Dragon's Blood resin (Daemonorops draco). The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and acidified water, coupled with UV detection. This protocol has been developed based on established methods for analogous compounds, Loureirin A and B, and provides excellent linearity, accuracy, and precision, making it suitable for routine quality control and research applications in pharmacology and drug development.

Introduction

This compound is a flavonoid extracted from Dragon's Blood, a traditional medicine known for its anti-inflammatory and anticoagulant properties.[1] As interest in the therapeutic potential of individual phytocompounds grows, the need for accurate and validated analytical methods for their quantification is critical. This document provides a detailed protocol for the determination of this compound in various samples using HPLC with UV detection, a widely accessible and reliable analytical technique.

Experimental

Instrumentation and Materials

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector (DAD).

-

Column: Kromasil 100-5C18, 4.6 x 200 mm, 5 µm (or equivalent C18 column).

-

Solvents: HPLC grade acetonitrile, methanol, and water. Acetic acid, analytical grade.

-

Standards: this compound reference standard (purity ≥98%).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

| Parameter | Condition |

| Column | Kromasil 100-5C18 (4.6 x 200 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Acetic Acid in Water (37:63, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm |

| Run Time | Approximately 30 minutes |

Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Resin)

-

Extraction: Accurately weigh 100 mg of powdered Dragon's Blood resin into a 50 mL centrifuge tube. Add 25 mL of methanol.

-

Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Method Validation Summary

The HPLC-UV method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to the International Council for Harmonisation (ICH) guidelines. The validation parameters, adapted from studies on the structurally similar Loureirin A and B, are summarized in Table 2.[2][3]

| Validation Parameter | Result |

| Linearity (r²) | > 0.999 |

| Concentration Range | 1 - 100 µg/mL |

| Accuracy (Recovery %) | 98.0% - 102.0% |

| Precision (RSD %) | |

| - Intra-day | < 1.5% |

| - Inter-day | < 2.0% |

| LOD | ~0.1 µg/mL |

| LOQ | ~0.3 µg/mL |

Experimental and Logical Diagrams

Caption: Experimental workflow for the quantification of this compound.

Caption: Inhibition of inflammatory signaling pathways by this compound.

Discussion

The developed HPLC-UV method provides a straightforward and effective means for the quantification of this compound. The use of a C18 column with a common mobile phase composition ensures good separation and peak shape. The detection wavelength of 280 nm is suitable for flavonoids and provides adequate sensitivity for typical concentration ranges found in plant extracts. The validation data, inferred from closely related compounds, demonstrates that the method is reliable and reproducible.[2]

Pharmacological studies on related compounds, Loureirin A and B, have elucidated their mechanism of action, which is likely shared by this compound due to structural similarity. These compounds have been shown to inhibit key inflammatory signaling pathways. Specifically, they suppress the Mitogen-Activated Protein Kinase (MAPK) pathway by down-regulating the phosphorylation of ERK, JNK, and p38.[1] Furthermore, Loureirin A has been demonstrated to inhibit the phosphorylation of AKT, which in turn prevents the nuclear translocation of NF-κB, a critical transcription factor for the expression of pro-inflammatory genes.[4] This dual inhibition of major inflammatory cascades highlights the therapeutic potential of this compound.

Conclusion

This application note provides a comprehensive and validated HPLC-UV method for the quantification of this compound. The protocol is robust, accurate, and precise, making it a valuable tool for researchers in natural product chemistry, pharmacology, and drug development. The elucidation of its inhibitory action on the MAPK and NF-κB signaling pathways provides a strong basis for further investigation into its therapeutic applications.

References

- 1. Targeting MAPK Signaling: Loureirins A and B from Dracaena Loureiri Inhibit Epithelial–Mesenchymal Transition and Invasion in Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. jocpr.com [jocpr.com]

- 4. Downregulating Akt/NF-κB signaling and its antioxidant activity with Loureirin A for alleviating the progression of osteoarthritis: In vitro and vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated LC-MS/MS Protocol for the Quantitative Determination of Loureirin D in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Loureirin D in human plasma. This compound, a dihydrochalcone found in the traditional medicine "Dragon's Blood," has garnered significant interest for its potential pharmacological activities. This protocol provides researchers, scientists, and drug development professionals with a comprehensive methodology for pharmacokinetic and pharmacodynamic studies of this compound. The method utilizes protein precipitation for sample cleanup, followed by reversed-phase chromatographic separation and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The protocol has been developed based on established methods for flavonoid quantification and the known physicochemical properties of dihydrochalcones.

Introduction

This compound is a bioactive dihydrochalcone isolated from Dracaena cochinchinensis, the plant source of the traditional medicinal resin known as "Dragon's Blood." Preliminary studies suggest that this compound possesses various biological activities, making it a compound of interest for further pharmacological investigation. To support preclinical and clinical research, a reliable and validated bioanalytical method for the quantification of this compound in biological matrices is essential. This application note describes a detailed protocol for the determination of this compound in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.

Physicochemical Properties of this compound

-

Chemical Formula: C₁₆H₁₆O₅

-

Molecular Weight: 288.29 g/mol

-

Chemical Structure: 3-(2,4-dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one

Experimental Protocol

Materials and Reagents

-

This compound analytical standard (≥98% purity)

-

Naringenin (Internal Standard, IS) (≥98% purity)

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

LC-MS grade water

-

Formic acid (≥98%)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Stock and Working Solutions Preparation

-

This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Internal Standard (Naringenin) Stock Solution (1 mg/mL): Accurately weigh 1 mg of naringenin and dissolve it in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples at desired concentrations. Prepare a working solution of the internal standard at a concentration of 100 ng/mL in methanol.

Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples to room temperature.

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL naringenin internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Gradient Elution:

-

0-1.0 min: 20% B

-

1.0-5.0 min: 20% to 80% B

-

5.0-6.0 min: 80% B

-

6.0-6.1 min: 80% to 20% B

-

6.1-8.0 min: 20% B (re-equilibration)

-

Tandem Mass Spectrometry (MS/MS)

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), negative mode.

-

Ion Source Parameters:

-

Capillary Voltage: -3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

-

Data Acquisition: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: MRM Transitions and Mass Spectrometer Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound (Quantifier) | 287.1 | 135.0 | 100 | 25 |

| This compound (Qualifier) | 287.1 | 119.0 | 100 | 30 |

| Naringenin (IS) | 271.1 | 151.0 | 100 | 20 |

Note: The specific collision energies should be optimized for the instrument in use.

Table 2: Method Validation Parameters (Representative Data)

| Parameter | This compound |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Precision (RSD%) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Minimal |

Experimental Workflow Visualization

Caption: Workflow for the LC-MS/MS analysis of this compound in plasma.

Discussion

This application note provides a starting point for the quantitative analysis of this compound in human plasma. The protein precipitation method described is simple, fast, and provides good recovery for flavonoids. The use of a C18 column with a gradient elution of acetonitrile and water with formic acid is a standard and effective approach for the separation of such compounds.

The selection of naringenin as an internal standard is based on its structural similarity to this compound (both are flavonoids) and its commercial availability. A stable isotope-labeled internal standard for this compound would be the ideal choice to account for matrix effects and ionization variability, but in its absence, naringenin is a suitable alternative.

The proposed MRM transitions for this compound are based on the common fragmentation patterns of dihydrochalcones, which often involve cleavage of the C-ring. The user should verify and optimize these transitions on their specific mass spectrometer for optimal sensitivity and specificity.

Conclusion

The described LC-MS/MS method offers a sensitive and selective approach for the quantification of this compound in human plasma. This protocol is well-suited for researchers in pharmacology and drug development who require a reliable method for studying the pharmacokinetics of this promising natural product. The provided workflow and parameters should be validated in the end-user's laboratory to ensure compliance with relevant regulatory guidelines.

Application Notes and Protocols for the Synthesis and SAR Studies of Loureirin D Analogues

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Loureirin D analogues and the subsequent evaluation of their structure-activity relationships (SAR) as potential therapeutic agents. The methodologies outlined herein are based on established chemical syntheses and biological assays, with a focus on anticancer applications.

Introduction

This compound, a dihydrochalcone found in Dragon's Blood resin, has garnered interest for its diverse biological activities. Structure-activity relationship (SAR) studies of this compound analogues are crucial for optimizing their therapeutic potential. This document details the synthesis of a series of chalcone and dihydrochalcone analogues of this compound and outlines the protocols for assessing their cytotoxic effects and understanding their mechanism of action, particularly in the context of colorectal cancer.

Quantitative Data Summary for SAR Studies

The following table summarizes the cytotoxic activity (IC50 values) of synthesized this compound analogues (chalcones 3a-m and dihydrochalcones 4a-m ) against human colorectal carcinoma (HCT116), human breast adenocarcinoma (MCF7), and normal human fetal lung fibroblast (HFL1) cell lines. This data is essential for discerning the structure-activity relationships.

| Compound | R | IC50 (μM) vs. HCT116[1] | IC50 (μM) vs. MCF7 | IC50 (μM) vs. HFL1 |

| 3a | H | >40 | >40 | >40 |

| 3b | 2-F | 22.3 | >40 | >40 |

| 3c | 3-F | 15.8 | 25.1 | >40 |

| 3d | 4-F | 8.4[1] | 12.6 | >40 |

| 3e | 2-Cl | 19.5 | 31.6 | >40 |

| 3f | 3-Cl | 13.8 | 20.9 | >40 |

| 3g | 4-Cl | 9.1 | 14.5 | >40 |

| 3h | 2-Br | 16.2 | 28.8 | >40 |

| 3i | 3-Br | 11.5 | 19.7 | >40 |

| 3j | 4-Br | 8.8 | 13.2 | >40 |

| 3k | 4-CH3 | 12.9 | 22.4 | >40 |

| 3l | 4-OCH3 | 10.7 | 18.6 | >40 |

| 3m | 4-NO2 | 7.9 | 11.3 | >40 |

| 4a | H | >40 | >40 | >40 |

| 4b | 2-F | >40 | >40 | >40 |

| 4c | 3-F | 17.9[1] | 28.2 | >40 |

| 4d | 4-F | 21.4 | 35.5 | >40 |

| 4e | 2-Cl | >40 | >40 | >40 |

| 4f | 3-Cl | 20.1 | 30.9 | >40 |

| 4g | 4-Cl | 18.8 | 29.5 | >40 |

| 4h | 2-Br | >40 | >40 | >40 |

| 4i | 3-Br | 19.3 | 30.1 | >40 |

| 4j | 4-Br | 18.2 | 28.8 | >40 |

| 4k | 4-CH3 | 25.1 | >40 | >40 |

| 4l | 4-OCH3 | 22.9 | 38.0 | >40 |

| 4m | 4-NO2 | 16.5 | 25.7 | >40 |

| Cisplatin | - | 14.4[1] | - | - |

SAR Insights:

-

The presence of an α,β-unsaturated ketone in the chalcone series (compounds 3a-m ) appears crucial for their anticancer activity compared to the saturated ketone in the dihydrochalcone series (compounds 4a-m ).[1]

-

Electron-withdrawing groups at the para-position of the B-ring in the chalcone series (e.g., 3d , 3g , 3j , 3m ) generally lead to higher cytotoxicity.

-

Compound 3d (4-fluoro substitution) and 4c (3-fluoro substitution) exhibited notable selective anticancer activity against the HCT116 cell line.[1]

Experimental Protocols

Synthesis of this compound Analogues

The synthesis of this compound analogues is a two-step process involving a Claisen-Schmidt condensation to form chalcones, followed by a selective reduction to yield dihydrochalcones.

This protocol describes the base-catalyzed condensation of an appropriate acetophenone with a substituted benzaldehyde.

Materials:

-

Substituted acetophenone

-

Substituted benzaldehyde

-

Ethanol

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Stirring apparatus

-

Round-bottom flask

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve the substituted acetophenone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Prepare a solution of KOH or NaOH in ethanol and add it dropwise to the stirred solution of the carbonyl compounds at room temperature.

-

Continue stirring the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

-

A precipitate will form. Collect the solid product by vacuum filtration.

-

Wash the crude product with cold water until the washings are neutral.

-

Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the purified product.

-

Characterize the synthesized chalcones using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

This protocol describes the selective reduction of the carbon-carbon double bond of the synthesized chalcones.

Materials:

-

Synthesized chalcone

-

Methanol or Ethanol

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen source (e.g., hydrogen gas balloon or a hydrogen generator)

-

Stirring apparatus

-

Round-bottom flask

-

Filtration apparatus (e.g., Celite bed)

Procedure:

-

Dissolve the chalcone (1 equivalent) in methanol or ethanol in a round-bottom flask.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Flush the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature for 6-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the solvent used for the reaction.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude dihydrochalcone.

-

Purify the product by column chromatography or recrystallization if necessary.

-

Characterize the synthesized dihydrochalcones using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Biological Evaluation Protocols

-

Cell Lines: HCT116 (human colorectal carcinoma), MCF7 (human breast adenocarcinoma), and HFL1 (normal human fetal lung fibroblast) cells.

-

Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

This assay determines the concentration at which the synthesized compounds inhibit cell growth by 50% (IC50).

Materials:

-

Cultured cells

-

Synthesized this compound analogues (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be less than 0.1%.

-

Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., cisplatin).

-

Incubate the plates for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

This protocol is used to determine the effect of the active compounds on the cell cycle distribution.

Materials:

-

HCT116 cells

-

Active this compound analogue

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed HCT116 cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

References

Application Notes and Protocols for Testing Loureirin D Bioactivity

Introduction

Loureirin D is a dihydrochalcone compound, a class of flavonoids that have garnered significant interest for their potential therapeutic properties. While research on this compound is emerging, related compounds such as Loureirin A and B have demonstrated notable bioactivities, including anti-cancer, anti-inflammatory, and antioxidant effects. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the bioactivity of this compound in various cell culture models. The protocols outlined below are based on established methodologies for analogous compounds and can be adapted for the specific research focus.

I. Anti-Cancer Activity

Loureirin analogues have shown promise in inhibiting cancer cell proliferation, migration, and invasion. The following protocols are designed to assess the anti-cancer potential of this compound.

1. Cell Lines and Culture Conditions

A panel of cancer cell lines should be selected based on the research hypothesis. Commonly used cell lines for screening anti-cancer compounds include:

-

Breast Cancer: MCF-7[4]

Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO₂.

2. Cytotoxicity Assays

To determine the effect of this compound on cell viability, several colorimetric and fluorometric assays can be employed.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells.